7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one
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Overview
Description
7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 1st position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one typically involves the bromination of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 7th position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide, sodium ethoxide, or primary amines in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Formation of substituted benzopyran derivatives.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the benzopyran ring may play a crucial role in its biological activity by interacting with enzymes, receptors, or other biomolecules. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-3,4-dihydro-1H-2-benzopyran
- 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one
- 7-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one is unique due to the presence of both a bromine atom and two methyl groups on the benzopyran ring. This specific substitution pattern may confer distinct chemical and biological properties compared to other benzopyran derivatives. The compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H11BrO2 |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
7-bromo-1,1-dimethylisochromen-4-one |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)9-5-7(12)3-4-8(9)10(13)6-14-11/h3-5H,6H2,1-2H3 |
InChI Key |
HFFXVCUMPQKZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)C(=O)CO1)C |
Origin of Product |
United States |
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